molecular formula C16H12O B160559 1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one CAS No. 1942-31-0

1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one

Cat. No.: B160559
CAS No.: 1942-31-0
M. Wt: 220.26 g/mol
InChI Key: QCYZMMVPXNWSJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 4-iodoacetophenone with phenylacetylene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Phenyleth-1-ynyl)phenyl]ethan-1-one is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit cancer cell proliferation and induce apoptosis sets it apart from other similar compounds .

Properties

IUPAC Name

1-[4-(2-phenylethynyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-6,9-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYZMMVPXNWSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381381
Record name 1-[4-(Phenylethynyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1942-31-0
Record name 1-[4-(2-Phenylethynyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1942-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Phenylethynyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 5 (30 mg, 2 μmol Pd), 1-(4-bromo-phenyl)ethan-1-one (0.20 g, 1 mmol), phenylacetylene (0.16 g, 1.5 mmol), and triethylamine (3 mL) were sequentially added into a 15 mL septum-sealed test tube under protection of nitrogen. The mixture was then heated at 90° C. for 72 h. After it was cooled to the room temperature, 8 mL of anhydrous ether was added to precipitate compound 5. The mixture was centrifuged and the upper liquid layer was transferred via a syringe into a 20 mL round-bottom flask. Repeated the above precipitation procedure once. The combined liquid layer was concentrated under reduced pressure to give an oily residue. A saturated ammonium chloride solution (5 mL) was then added. The resulting mixture was extracted by ethyl acetate (10 mL×3), dried over anhydrous magnesium sulfate, filtrated, and concentrated to give a crude product. The crude product was further purified by column chromatography (silica gel, hexane/ethyl acetate=4/1) to give 0.21 g (98% yield) of 1-(4-acetylphenyl)-2-phenylethyne. 1H NMR (400 MHz, CDCl3) δ 2.57 (s, 3H), 7.33–7.35 (m, 3H), 7.52–7.54 (m, 2H), 7.58 (d, J=8.2 Hz, 2H), 7.91 (d, J=8.2 Hz, 2H) ppm.
[Compound]
Name
Compound 5
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

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